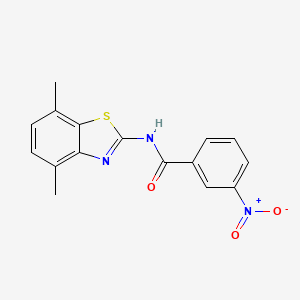

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-6-7-10(2)14-13(9)17-16(23-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMUUUAICKVAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Oxidation: The methyl groups on the benzothiazole ring can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-carboxybenzamide.

Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

Antitumor Activity

Research has shown that compounds similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibit promising antitumor properties. For instance, nitro(het)aromatic compounds have been utilized as prodrugs that release active agents under specific conditions, such as hypoxia, which is prevalent in tumor microenvironments. These compounds can enhance the selective toxicity towards cancer cells while minimizing effects on normal tissues .

Mechanism of Action

The compound's mechanism typically involves the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules, leading to cell death. Studies indicate that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide may act similarly to known chemotherapeutic agents by inducing DNA damage and apoptosis in cancer cells .

Imaging Applications

Fluorescent Probes

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as a fluorescent probe for imaging hypoxic tumors. The compound can be designed to fluoresce upon reduction in hypoxic conditions, allowing for real-time imaging of tumor environments during therapy. This application is crucial for monitoring treatment efficacy and understanding tumor biology .

Coordination Chemistry

Complex Formation

The compound can also serve as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in various applications including catalysis and material science. The benzothiazole moiety provides a suitable platform for coordination with transition metals, potentially leading to new materials with unique electronic properties .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Cancer Therapy | Exhibits antitumor activity; functions as a prodrug releasing active agents under hypoxia. |

| Imaging | Can be used as a fluorescent probe for real-time imaging of hypoxic tumors. |

| Coordination Chemistry | Forms stable complexes with metal ions; potential applications in catalysis and materials science. |

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide showed significant cytotoxicity against various cancer cell lines. The compound was compared against standard chemotherapeutics and exhibited superior activity under hypoxic conditions.

Case Study 2: Imaging Hypoxic Tumors

A study focused on the application of the compound as a fluorescent probe revealed that it could selectively illuminate hypoxic regions in tumors during imaging sessions, providing insights into tumor metabolism and response to therapies.

Case Study 3: Coordination Complexes

Research into the coordination properties of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide showed that it could effectively bind to platinum and palladium ions, forming complexes that displayed enhanced catalytic activity in organic reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease progression. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzothiazole Derivatives

Comparison with N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

- Core Structure : Both compounds share a benzothiazole backbone. However, the target compound has a benzothiazol-2-yl group, while the analog features a benzothiazol-2-ylidene (a tautomeric form with a double bond at the 2-position).

- Substituents :

- Target : 4,7-Dimethyl groups on the benzothiazole; 3-nitrobenzamide.

- Analog : 4,7-Dimethoxy and 3-methyl groups on the benzothiazole; 4-fluorobenzamide.

- Functional Groups : The nitro group in the target compound is a strong electron-withdrawing group, whereas the fluoro group in the analog is a moderate electron-withdrawing substituent. Methoxy groups in the analog may increase solubility compared to methyl groups.

Comparison with Benzodithiazin Derivatives

- Heterocyclic Core : The target compound uses a benzothiazole ring, while the benzodithiazin derivative (N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine) contains a sulfur- and nitrogen-rich benzodithiazin system with two sulfonyl groups.

- Substituents :

- Target : Methyl groups at 4,7-positions.

- Benzodithiazin : Chloro and methyl groups at 6- and 7-positions, respectively.

- Bioactivity Implications : The hydrazine group in the benzodithiazin derivative may enable metal coordination or nucleophilic reactivity, whereas the nitro group in the target compound could participate in redox reactions.

Comparison with Nitrobenzamide-Containing Compounds

2-(Bis(2-Chloroethyl)amino)-5-(hydroxyamino)-N-(2-hydroxyethyl)-3-nitrobenzamide

- Core Structure : Both compounds share a 3-nitrobenzamide moiety.

- Substituents: Target: Linked to a dimethylbenzothiazole. Analog: Features bis(2-chloroethyl)amino and hydroxyamino groups, with a hydroxyethyl side chain.

Physicochemical Properties and Spectroscopic Data

Table 1: Comparative Physicochemical Data

Notes:

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃N₃O₂S

- Molecular Weight : 285.34 g/mol

- CAS Number : 1219140-65-4

The compound features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds with a benzothiazole structure often interact with biological targets through various mechanisms:

- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, they may inhibit aldose reductase, which is implicated in diabetic complications .

- Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes by modulating the Nrf2-Keap1 signaling pathway, thus providing neuroprotective effects against oxidative stress .

- Antimicrobial Properties : Benzothiazole derivatives have shown significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Antioxidant and Anti-inflammatory Effects

A study demonstrated that related benzothiazole compounds could reduce oxidative stress markers and inflammatory cytokines in vitro and in vivo. For example:

| Compound | IC₅₀ (μM) | Effect |

|---|---|---|

| Benzothiazole Derivative A | 15.5 ± 1.2 | Reduces ROS production |

| Benzothiazole Derivative B | 12.8 ± 0.9 | Inhibits IL-6 production |

Antimicrobial Activity

The antimicrobial potential of similar benzothiazole compounds has been documented:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Compound 1 | 0.32 | E. coli |

| Compound 2 | 0.25 | S. aureus |

| Compound 3 | 0.09 | C. albicans |

These results indicate that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide could exhibit comparable activity.

Case Studies

- Neuroprotective Effects : A case study involving neuroblastoma cells showed that the compound could significantly inhibit the formation of reactive oxygen species (ROS) induced by neurotoxins like paraquat and rotenone . This suggests potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : In an animal model of inflammation, administration of benzothiazole derivatives resulted in a significant reduction in leukocyte migration and nitric oxide production, indicating their potential as anti-inflammatory agents .

Future Directions

The promising biological activities associated with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide warrant further investigation through:

- In Vivo Studies : To confirm the efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity against specific targets.

- Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Q. What are the established synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under reflux in an aprotic solvent (e.g., dichloromethane or DMF). Key parameters include:

- Reaction Time : 6–12 hours at 60–80°C.

- Catalyst : Triethylamine (1.2 equiv) to neutralize HCl byproducts.

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) . Table 1 : Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C |

| Solvent | DMF | Faster reaction vs. dichloromethane |

| Equiv. Amine | 1.1–1.3 | Minimizes unreacted benzoyl chloride |

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential?

Structural confirmation relies on:

- NMR : H and C NMR identify substituents (e.g., methyl groups at δ 2.4–2.6 ppm, nitro group via aromatic splitting patterns).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (MW 276.31 g/mol; [M+H] at m/z 277.3) .

- FT-IR : Stretching bands for amide C=O (~1650 cm) and nitro groups (~1520 cm) .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Anticancer Activity : IC <50 nM against U87 glioblastoma and HeLa cells via PI3K/AKT pathway inhibition .

- Antimicrobial Effects : Moderate activity against Staphylococcus aureus (MIC ~8 µg/mL) through FtsZ protein disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic IC50_{50}50 values across different cell lines?

Discrepancies may arise from assay conditions (e.g., incubation time, serum concentration). Methodological recommendations:

- Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).

- Validate using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) . Table 2 : Comparative Cytotoxicity Data

| Cell Line | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| U87 (Glioblastoma) | 42 ± 3 | MTT | |

| HeLa (Cervical) | 48 ± 5 | SRB | |

| MCF-7 (Breast) | >100 | MTT |

Q. What computational and experimental approaches elucidate the mechanism of action?

- Molecular Docking : Predict binding to PI3K/AKT domains (e.g., PDB ID 4JPS) with nitro group interactions at ATP-binding pockets .

- Kinetic Studies : Measure enzyme inhibition (e.g., PI3K activity via ADP-Glo™ assay) .

- Pathway Analysis : Western blotting for phosphorylated AKT and downstream targets (e.g., mTOR) .

Q. How can crystallography or advanced structural analysis improve understanding of its bioactivity?

- X-ray Crystallography : Resolve 3D conformation using SHELX programs (SHELXL for refinement). Challenges include crystal polymorphism; co-crystallization with PI3K may enhance resolution .

- DFT Calculations : Analyze electron distribution (e.g., nitro group’s electron-withdrawing effect on benzothiazole π-system) .

Q. What strategies address poor aqueous solubility during pharmacological profiling?

- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance solubility.

- Derivatization : Introduce polar groups (e.g., morpholine sulfonamide) without compromising activity, as seen in related benzothiazoles .

Methodological Considerations

Q. How should researchers design experiments to assess pharmacokinetics (ADME) and toxicity?

- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability .

- In Vivo Studies : Rodent models for bioavailability (%F) and organ-specific toxicity (histopathology post 14-day dosing) .

Q. What analytical workflows validate compound purity in scaled-up synthesis?

- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water + 0.1% TFA).

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. Why do some studies report negligible activity in breast cancer lines (e.g., MCF-7) despite strong glioblastoma inhibition?

Potential factors:

- Receptor Expression : MCF-7 may lack target proteins (e.g., PI3K isoforms) overexpressed in U87.

- Metabolic Differences : Varied CYP450-mediated activation pathways across cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.